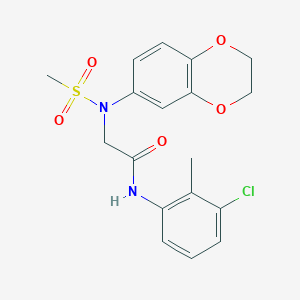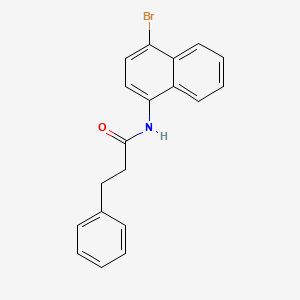
1-(2,5-dichlorobenzoyl)-4-(2-fluorophenyl)piperazine
Vue d'ensemble
Description
1-(2,5-Dichlorobenzoyl)-4-(2-fluorophenyl)piperazine is a synthetic organic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a dichlorobenzoyl group and a fluorophenyl group attached to a piperazine ring
Méthodes De Préparation
The synthesis of 1-(2,5-dichlorobenzoyl)-4-(2-fluorophenyl)piperazine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,5-dichlorobenzoyl chloride and 2-fluoroaniline.
Formation of Intermediate: The reaction between 2,5-dichlorobenzoyl chloride and 2-fluoroaniline forms an intermediate compound.
Cyclization: The intermediate undergoes cyclization with piperazine to form the final product, this compound.
Reaction Conditions: The reactions are typically carried out under controlled conditions, such as specific temperatures and the use of catalysts to enhance the reaction rate and yield.
Industrial production methods may involve optimization of these steps to achieve higher efficiency and scalability.
Analyse Des Réactions Chimiques
1-(2,5-Dichlorobenzoyl)-4-(2-fluorophenyl)piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions where one or more atoms or groups are replaced by other atoms or groups. Common reagents for these reactions include halogens, acids, and bases.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to break down into simpler components.
The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1-(2,5-Dichlorobenzoyl)-4-(2-fluorophenyl)piperazine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications in treating various diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1-(2,5-dichlorobenzoyl)-4-(2-fluorophenyl)piperazine involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, leading to modulation of biological processes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparaison Avec Des Composés Similaires
1-(2,5-Dichlorobenzoyl)-4-(2-fluorophenyl)piperazine can be compared with other similar compounds, such as:
1-(2,5-Dichlorobenzoyl)-4-phenylpiperazine: Lacks the fluorine atom, which may result in different chemical and biological properties.
1-(2,5-Dichlorobenzoyl)-4-(4-fluorophenyl)piperazine: The position of the fluorine atom is different, potentially affecting its reactivity and interactions.
1-(2,5-Dichlorobenzoyl)-4-(2-chlorophenyl)piperazine: Contains a chlorine atom instead of a fluorine atom, leading to variations in its chemical behavior.
Propriétés
IUPAC Name |
(2,5-dichlorophenyl)-[4-(2-fluorophenyl)piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15Cl2FN2O/c18-12-5-6-14(19)13(11-12)17(23)22-9-7-21(8-10-22)16-4-2-1-3-15(16)20/h1-6,11H,7-10H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LILZZHZBZDRVPL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2F)C(=O)C3=C(C=CC(=C3)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15Cl2FN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[2-bromo-4-(trifluoromethyl)phenyl]-3,4,5-trimethoxybenzamide](/img/structure/B3699000.png)
![2-[(4-bromobenzyl)oxy]-N-phenylbenzamide](/img/structure/B3699006.png)
![2-[(3-{[(4-chlorophenyl)acetyl]amino}benzoyl)amino]benzoic acid](/img/structure/B3699011.png)
![(5E)-5-[(5-methoxy-2-nitro-4-phenylmethoxyphenyl)methylidene]imidazolidine-2,4-dione](/img/structure/B3699025.png)
![N-[4-(4-bromophenoxy)phenyl]benzamide](/img/structure/B3699033.png)
![5-bromo-N-{[(4-methoxyphenyl)amino]carbonothioyl}-2-furamide](/img/structure/B3699034.png)
![(5Z)-1-(3,4-dichlorophenyl)-5-[[3-[(3-fluorophenyl)methoxy]phenyl]methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B3699040.png)
![N-[(5Z)-5-{3-bromo-4-[(4-methylbenzyl)oxy]benzylidene}-4-oxo-4,5-dihydro-1,3-thiazol-2-yl]acetamide](/img/structure/B3699043.png)
![4-({3-methoxy-4-[(3-methylbenzyl)oxy]phenyl}carbonothioyl)morpholine](/img/structure/B3699055.png)
![ethyl {4-[(3-allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-ethoxyphenoxy}acetate](/img/structure/B3699061.png)
![4-(acenaphtho[1,2-b]quinoxalin-9-yloxy)aniline](/img/structure/B3699068.png)

![4-{[1-(4-bromo-3-methylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]carbonothioyl}morpholine](/img/structure/B3699092.png)
